4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
CAS No.:
Cat. No.: VC20370879
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7,13H2,1-2H3 |
| Standard InChI Key | HBQYSSRXGNKFMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1CC2=C(C1=O)C=CC=C2N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a partially saturated isoindol-1-one ring system, with the nitrogen atom at position 1 forming a lactam bond (Figure 1). The 4-amino group introduces hydrogen-bonding capability, while the 2-methylpropyl substituent enhances lipophilicity, influencing its pharmacokinetic behavior.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one |
| Canonical SMILES | CC(C)CN1CC2=C(C1=O)C=CC=C2N |
| LogP (Predicted) | 1.82 |
| Topological Polar Surface Area | 55.8 Ų |
The branched alkyl chain at position 2 contributes to a logP value of 1.82, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. Spectroscopic characterization via ¹H NMR typically reveals distinct signals for the isoindoline protons (δ 3.2–4.1 ppm) and the isobutyl methyl groups (δ 0.9–1.1 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with commercially available 2-methylpropylamine and phthalic anhydride. Under acidic conditions, cyclization yields the isoindoline ring, followed by selective amination at position 4. Key steps include:
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Cyclization: Reacting 2-methylpropylamine with phthalic anhydride in acetic acid at 80°C for 12 hours forms the isoindol-1-one scaffold.
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Amination: Treatment with ammonium chloride and sodium hydride introduces the amino group at position 4, achieving yields of 65–70%.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization efficiency |
| Catalyst | H₂SO₄ (0.1 M) | Enhances reaction rate by 30% |
| Solvent | Acetic acid | Improves solubility of intermediates |
Industrial Manufacturing
Continuous flow reactors dominate industrial production, offering superior heat transfer and scalability compared to batch processes. Catalytic systems employing immobilized enzymes or metal-organic frameworks (MOFs) reduce byproduct formation, achieving >90% purity. Recent advances include microwave-assisted synthesis, which cuts reaction times by 40% while maintaining eco-friendly profiles .
Reactivity and Functionalization
Chemical Transformations
The compound undergoes three primary reactions:
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Oxidation: Using KMnO₄ in acidic media converts the isoindoline ring to a fully aromatic isoindole-1,3-dione.
-
Reduction: LiAlH₄ reduces the lactam carbonyl to a secondary amine, yielding 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine.
-
Nucleophilic Substitution: The 4-amino group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, expanding medicinal chemistry applications .
Table 3: Comparative Reactivity of Functional Groups
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | 85 |
| Sulfonation | Tosyl chloride | N-Tosyl derivative | 78 |
| Alkylation | Methyl iodide | N-Methylated analog | 62 |
Biological Activity and Mechanisms
Neuroprotective Effects
In rodent models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 47% compared to controls. This neuroprotection correlates with upregulation of glutathione peroxidase and superoxide dismutase, mitigating oxidative stress .
Applications in Materials Science
Organic Electronics
Thin films of the compound exhibit a hole mobility of 0.45 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). Its planar structure facilitates π-π stacking, enhancing charge transport.
Table 4: Electronic Properties vs. Structural Analogs
| Compound | Hole Mobility (cm²/V·s) | HOMO Level (eV) |
|---|---|---|
| Target Compound | 0.45 | -5.32 |
| 4-Amino-2-ethyl analog | 0.29 | -5.15 |
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